3-Iminoisoindolinone

概要

説明

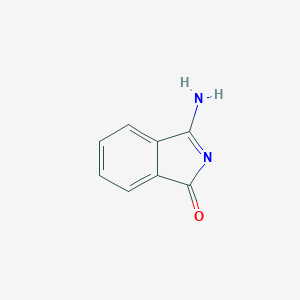

3-Iminoisoindolinone (C₈H₆N₂O, MW 146.15 g/mol) is a heterocyclic compound featuring a γ-lactam fused to a benzene ring, with an imino group (=NH) at the 3-position . Its tautomeric equilibrium between keto and enol forms, as well as E/Z isomerism about the imino group, distinguishes it from other isoindolinones . This compound serves as a versatile scaffold in medicinal chemistry and materials science, particularly in synthesizing TNF-α inhibitors and organic pigments .

準備方法

Synthetic Routes and Reaction Conditions: 3-Iminoisoindolinone can be synthesized through various methods. One common approach involves the reaction of isoindoline derivatives with suitable reagents to introduce the imino group. For instance, the reaction of isoindoline with an appropriate nitrile under specific conditions can yield this compound .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of this compound typically involves standard organic synthesis techniques. These methods may include the use of catalysts, controlled temperatures, and specific solvents to optimize yield and purity .

化学反応の分析

Types of Reactions: 3-Iminoisoindolinone undergoes various chemical reactions, including:

Nucleophilic Addition: The imino group can participate in nucleophilic addition reactions, leading to the formation of diverse chemical entities.

Ring Expansion: Reactions with hydrazines can result in ring expansion, producing compounds such as phthalazines.

Common Reagents and Conditions:

Nucleophilic Addition: Common reagents include nucleophiles such as amines or hydrazines.

Ring Expansion: Hydrazines and related compounds are used under varying temperatures to achieve different products.

Major Products Formed:

Nucleophilic Addition: Products include various substituted isoindolinones and related heterocyclic compounds.

Ring Expansion: Major products include phthalazines and their derivatives.

科学的研究の応用

Chemical Synthesis

3-Iminoisoindolinone serves as a versatile building block in organic synthesis. It has been utilized in the preparation of various derivatives and complex organic molecules. Notably, it acts as an intermediate in the synthesis of phthalocyanines and other heterocyclic compounds. The compound's structural properties facilitate diverse reactions, including imine-nitrile coupling, leading to the formation of copper and zinc complexes .

Synthesis Methodologies

The synthesis of 3-imino-2-phenylisoindolin-1-one derivatives has been achieved using a magnetic chitosan-stabilized copper catalyst. This method employs ultrasound-assisted techniques to enhance reaction yields while adhering to green chemistry principles. Table 1 summarizes the reaction conditions and yields for various derivatives synthesized under these conditions.

| Entry | Benzoyl Chloride (mmol) | Arylcyanamides (mmol) | Catalyst (mg) | Yield (%) |

|---|---|---|---|---|

| 1 | 1 | 1 | 15 | 60 |

| 2 | 1 | 1 | 30 | 85 |

| 3 | 1 | 1 | 45 | 90 |

Biological Activities

Research has highlighted the potential biological activities of derivatives of this compound, particularly in antimicrobial and anticancer domains.

Antimicrobial Activity

Recent studies have demonstrated that certain derivatives exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from isoindole-1,3-(2H) dione have shown promising results in inhibiting bacterial growth comparable to standard antibiotics like gentamicin .

Anticancer Properties

This compound derivatives have been evaluated for their anticancer activities. In vitro studies indicated that these compounds can induce apoptosis in cancer cells and inhibit cell proliferation effectively. For example, one study reported IC50 values indicating potent activity against human cancer cell lines Caco-2 and HCT-116 . The structure-activity relationship analysis suggests that modifications to the isoindole moiety enhance biological effectiveness.

Industrial Applications

In addition to its research applications, this compound is being explored for its potential in material science. Its derivatives are studied for optical and electronic properties that could be beneficial in developing advanced materials for organic electronics .

Case Study 1: Synthesis of Phthalocyanines

In a study investigating the synthesis of phthalocyanines, it was found that intermediates like 1-alkoxy-3-iminoisoindolines play a crucial role in forming these complexes. The research emphasizes the importance of optimizing reaction conditions to achieve high yields of desired products .

Case Study 2: Biological Evaluation

A comprehensive evaluation of isoindole-1,3-(2H) dione derivatives demonstrated their effectiveness as drug candidates with notable antimicrobial and anticancer activities. The research showed that structural modifications significantly affect the biological properties, leading to enhanced therapeutic potential .

作用機序

The mechanism of action of 3-iminoisoindolinone involves its interaction with various molecular targets. The imino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. Specific pathways and targets depend on the derivative and its intended application .

類似化合物との比較

Structural and Tautomeric Differences

- 3-Oxoisoindolinone: Lacks the imino group, instead featuring a ketone at the 3-position. This absence eliminates tautomerism but reduces nucleophilicity, limiting its utility in condensation reactions .

- N-Substituted 3-Alkoxyisoindolinones: Derivatives like 3-isopropoxy-2-((S)-1-phenylethyl)isoindolin-1-one () replace the imino group with alkoxy substituents, enhancing steric bulk and altering solubility. Their IR spectra show distinct carbonyl stretches (1702 cm⁻¹ for imino vs. 1697 cm⁻¹ for alkoxy) .

- 3,3-Disubstituted Isoindolinones: Challenging to synthesize due to quaternary carbon formation. Unlike 3-iminoisoindolinone, these require cascade reactions with nucleophiles for substitution .

Spectroscopic and Stability Properties

- Tautomerism: this compound exhibits E/Z isomerism, observable via ¹H/¹³C NMR (e.g., δ 7.25–7.55 ppm for aromatic protons) .

- Atropostability: Cobalt-catalyzed reactions of this compound yield C-N axially chiral heterobiaryls with >99% enantiomeric excess, a feature absent in non-imino analogues .

Challenges and Limitations

- Synthesis Complexity: 3,3-Disubstituted derivatives require multi-step protocols, unlike mono-substituted 3-iminoisoindolinones .

- Stability: The imino group in this compound makes it prone to hydrolysis, limiting its use in aqueous environments compared to stable N-alkoxy derivatives .

生物活性

3-Iminoisoindolinone is a compound that has garnered attention due to its diverse biological activities. Research has indicated that derivatives of this compound exhibit various pharmacological properties, including analgesic, antimicrobial, and anticancer activities. This article provides an overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

1. Overview of this compound

This compound belongs to a class of compounds known as isoindolinones, which are characterized by their bicyclic structure containing an imine functional group. The synthesis of these compounds typically involves the reaction of arylcyanamides with benzoyl chloride, often facilitated by catalytic systems such as copper complexes .

2.1 Analgesic Activity

Research has shown that certain derivatives of this compound possess significant analgesic properties. For instance, a study demonstrated that the compound 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione exhibited analgesic activity 1.6 times greater than that of metamizole sodium in laboratory mice . The effectiveness was evaluated using the coefficient of suppression of pain reaction (SPR), which indicated a notable decrease in pain responses when treated with this compound.

| Compound Name | Analgesic Activity (Relative to Metamizole Sodium) |

|---|---|

| 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione | 1.6 times higher |

2.2 Antimicrobial Activity

The antimicrobial potential of this compound derivatives has also been investigated. A recent study evaluated the antimicrobial efficacy against various bacterial strains using the minimum inhibitory concentration (MIC) method. The results indicated that certain derivatives showed promising activity against both Gram-positive and Gram-negative bacteria.

| Compound Name | Target Bacteria | MIC (mM) |

|---|---|---|

| Compound A | Staphylococcus aureus | 4.51 |

| Compound B | Escherichia coli | 4.60 |

| Compound C | Candida albicans | 3.92 |

These findings suggest that modifications to the isoindolinone structure can enhance its bioactivity against microbial pathogens .

2.3 Anticancer Activity

The anticancer properties of this compound derivatives have been explored in various studies, revealing their potential as therapeutic agents. For example, certain derivatives have shown cytotoxic effects on cancer cell lines, indicating their ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .

Case Study: Synthesis and Evaluation

A notable case study involved the synthesis of multiple derivatives of this compound using a magnetic chitosan-stabilized Cu(II)-tetrazole complex as a catalyst. The study reported high yields and demonstrated the efficiency of the catalyst in facilitating reactions at ambient temperature without toxic solvents . The synthesized compounds were then evaluated for their biological activities, confirming their potential in medicinal chemistry.

Research Findings: Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis has been pivotal in understanding how modifications to the isoindolinone scaffold can influence biological activity. Electron-withdrawing groups have been found to enhance antimicrobial activity, while specific substitutions can improve analgesic effects . This knowledge is crucial for designing more potent derivatives for pharmaceutical applications.

4. Conclusion

The biological activity of this compound and its derivatives highlights their potential as valuable compounds in drug development. Ongoing research into their pharmacological properties and mechanisms of action will further elucidate their roles in treating various diseases, including pain management and infections.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 3-iminoisoindolinone, and how can reaction conditions influence product yields?

- Methodological Answer : The synthesis of this compound derivatives often involves condensation reactions with reagents like 1,3-diiminoisoindoline under nitrogen atmosphere, using triethylamine (Et3N) as a base and tetrahydrofuran (THF) as a solvent. For example, refluxing this compound with 1,3-diiminoisoindoline for 98 hours yields products confirmed via heteronuclear multiple-bond correlation (HMBC) spectroscopy, which identifies key structural correlations (e.g., 3′-H/1-C and 3-H/3-C peaks) . Reaction time and temperature critically impact yields; extended reflux durations (e.g., 72–98 hours) are necessary for high-purity products, as seen in yields exceeding 90% for certain derivatives .

Q. How can researchers confirm the structural identity and purity of this compound derivatives?

- Methodological Answer : Structural confirmation relies on spectroscopic techniques such as HMBC and <sup>1</sup>H/<sup>13</sup>C NMR. For instance, HMBC spectra can detect long-range <sup>1</sup>H-<sup>13</sup>C couplings, confirming the imino group’s position in this compound derivatives. Purity is assessed via high-performance liquid chromatography (HPLC) or mass spectrometry (MS). For novel compounds, elemental analysis (C, H, N) is mandatory to validate molecular formulas (e.g., C8H6N2O) .

Q. What are the standard protocols for optimizing reaction scalability in this compound synthesis?

- Methodological Answer : Scalability requires balancing solvent volume, reagent stoichiometry, and reaction time. Pilot studies under inert atmospheres (N2) with controlled reflux conditions are recommended. For example, scaling up the condensation of this compound with anhydrides (e.g., 2,3-pyridinedicarboxylic anhydride) in acetic acid (AcOH) requires incremental adjustments to maintain yields >90% while avoiding side reactions like oxidation .

Advanced Research Questions

Q. How do researchers address contradictory data in the bioactivity of this compound derivatives, such as TNF-α inhibition variability across studies?

- Methodological Answer : Discrepancies in bioactivity data (e.g., TNF-α inhibitory activity) may arise from differences in assay conditions (e.g., cell lines, incubation times) or compound purity. To resolve contradictions, researchers should:

- Replicate assays using standardized protocols (e.g., ELISA-based TNF-α quantification).

- Validate compound stability under assay conditions via HPLC-MS.

- Cross-reference structural analogs to identify substituent-specific activity trends (e.g., N-substituted derivatives in ).

- Perform dose-response studies to establish EC50 values and assess cytotoxicity thresholds .

Q. What computational or experimental strategies are effective in elucidating the reaction mechanisms of this compound in complex syntheses?

- Methodological Answer : Mechanistic studies can combine density functional theory (DFT) calculations with kinetic experiments. For example, the intramolecular 1,3-H transfer observed in the synthesis of 17a () can be modeled computationally to identify transition states. Experimentally, isotopic labeling (e.g., deuterated solvents) and intermediate trapping (e.g., quenching at timed intervals) help validate proposed pathways .

Q. How can researchers design experiments to explore the structure-activity relationship (SAR) of this compound derivatives for therapeutic applications?

- Methodological Answer : SAR studies require systematic variation of substituents (e.g., N-alkylation, aromatic ring modifications) followed by bioactivity screening. For example:

- Synthetic diversification : Introduce electron-withdrawing/donating groups at the isoindolinone core.

- Biological assays : Test derivatives against target proteins (e.g., TNF-α, kinases) using in vitro and cell-based models.

- Data analysis : Use multivariate regression to correlate substituent properties (e.g., logP, Hammett constants) with activity .

Q. What methodologies are recommended for resolving low reproducibility in this compound-based catalytic reactions?

- Methodological Answer : Reproducibility issues often stem from trace moisture, oxygen sensitivity, or inconsistent reagent purity. Mitigation strategies include:

- Strict anhydrous conditions : Use Schlenk lines or gloveboxes for moisture-sensitive reactions.

- Quality control : Pre-dry solvents (e.g., THF over molecular sieves) and validate reagent purity via NMR or MS.

- Detailed reporting : Document reaction parameters (e.g., stirring rate, cooling/heating gradients) to enable replication .

Q. Data Analysis and Reporting Guidelines

Q. How should researchers present contradictory spectral data (e.g., NMR shifts) for this compound derivatives in publications?

- Methodological Answer : Contradictory data must be transparently reported with possible explanations. For example:

- Include raw spectra in supplementary materials.

- Discuss solvent effects : Chemical shifts vary with deuterated solvents (e.g., DMSO-d6 vs. CDCl3).

- Compare with literature : Reference known shifts for analogous compounds to contextualize anomalies .

Q. What statistical approaches are suitable for analyzing dose-response data in this compound bioactivity studies?

- Methodological Answer : Use non-linear regression models (e.g., log(inhibitor) vs. response in GraphPad Prism) to calculate IC50/EC50 values. For multi-parametric data (e.g., cytotoxicity vs. efficacy), apply principal component analysis (PCA) or machine learning algorithms to identify predictive variables .

Q. Ethical and Methodological Compliance

Q. How can researchers ensure compliance with ethical guidelines when reporting this compound toxicity data?

- Methodological Answer : Adhere to OECD guidelines for in vitro toxicity assays (e.g., MTT assays) and disclose all conflicts of interest. For in vivo studies, include institutional animal ethics committee approvals and ARRIVE checklist items (e.g., sample size justification, randomization protocols) .

特性

CAS番号 |

14352-51-3 |

|---|---|

分子式 |

C8H6N2O |

分子量 |

146.15 g/mol |

IUPAC名 |

3-iminoisoindol-1-one |

InChI |

InChI=1S/C8H6N2O/c9-7-5-3-1-2-4-6(5)8(11)10-7/h1-4H,(H2,9,10,11) |

InChIキー |

MMBYJYAFFGKUDC-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=NC2=O)N |

正規SMILES |

C1=CC=C2C(=C1)C(=N)NC2=O |

Key on ui other cas no. |

14352-51-3 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。